molecular formula C13H14N2O2 B6128083 (3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione

(3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione

Cat. No.: B6128083
M. Wt: 230.26 g/mol
InChI Key: MSCOUWBVOVKUGD-UHFFFAOYSA-N
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Description

(3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,4-dione core and a phenylethylamine moiety

Properties

IUPAC Name

3-hydroxy-4-(1-phenylethyliminomethyl)-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(10-5-3-2-4-6-10)14-7-11-12(16)8-15-13(11)17/h2-7,9,16H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCOUWBVOVKUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC2=C(CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione typically involves the condensation of a pyrrolidine-2,4-dione derivative with a phenylethylamine. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base . The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethylamine moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione is unique due to its combination of a pyrrolidine-2,4-dione core and a phenylethylamine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

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